YC-001

Retinitis Pigmentosa Pharmacological Chaperone Protein Misfolding

Select YC-001 as your gold-standard non-retinoid pharmacological chaperone for rod opsin. This compound provides a distinct chemical scaffold – enabling research into non-competitive antagonism and inverse agonism without the phototoxicity, visual cycle interference, or isomerization instability inherent to retinoid-based tools. Its validated efficacy in rescuing P23H opsin trafficking defects and protecting against light-induced retinal degeneration (40 mg/kg i.p. in Abca4⁻/⁻Rdh8⁻/⁻ mice) makes it the essential benchmark for adRP chaperone screening and retinal protection studies.

Molecular Formula C12H7ClO2S2
Molecular Weight 282.8 g/mol
CAS No. 748778-73-6
Cat. No. B3386695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYC-001
CAS748778-73-6
Molecular FormulaC12H7ClO2S2
Molecular Weight282.8 g/mol
Structural Identifiers
SMILESC1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(S3)Cl
InChIInChI=1S/C12H7ClO2S2/c13-10-4-3-8(17-10)7-6-15-12(14)11(7)9-2-1-5-16-9/h1-5H,6H2
InChIKeyRCLLWMPOHNZNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YC-001 (CAS 748778-73-6) Rod Opsin Pharmacological Chaperone for Retinal Degeneration Research: A Comparator-Based Procurement Guide


YC-001 is a non-retinoid small molecule pharmacological chaperone of rod photoreceptor opsin, functioning as both an inverse agonist and non-competitive antagonist [1]. Molecular formula C₁₂H₇ClO₂S₂, MW 282.77 g/mol, soluble in DMSO . Unlike retinoid-based chaperones, YC-001 operates through a distinct chemical scaffold that confers superior stability and reduced cytotoxicity while maintaining comparable opsin-binding affinity [1].

Why Generic Substitution Fails: Quantified Differentiation of YC-001 (748778-73-6) from 9-cis-Retinal and Other Retinoid Chaperones


In-class substitution of rod opsin pharmacological chaperones is not scientifically defensible due to fundamental scaffold-dependent divergence in three quantifiable parameters: (1) non-retinoid vs. retinoid chemical architecture determining photostability and metabolic fate [1]; (2) mechanism of antagonism (non-competitive vs. competitive binding modalities) [1]; and (3) cytotoxicity profiles that directly impact usable concentration ranges in cellular and in vivo models [1]. These differences produce materially distinct experimental outcomes that preclude simple interchange.

YC-001 Procurement Evidence Guide: Head-to-Head Quantitative Differentiation Against 9-cis-Retinal and In-Class Comparators


Chaperone Efficacy: YC-001 vs. 9-cis-Retinal in P23H Opsin Mutant Glycosylation Rescue

YC-001 demonstrates superior chaperone efficacy compared to 9-cis-retinal in rescuing the glycosylation defect of the P23H opsin mutant, the most common mutation in autosomal dominant retinitis pigmentosa [1]. At concentrations of 0.5-40 µM, YC-001 improved the glycosylation profile of P23H opsin mutant to a greater extent than 9-cis-retinal at equivalent concentrations, as measured by Endo H resistance assay [1].

Retinitis Pigmentosa Pharmacological Chaperone Protein Misfolding

Cytotoxicity Profile: YC-001 Exhibits Lower Cellular Toxicity than 9-cis-Retinal

YC-001 exhibits lower cytotoxicity than 9-cis-retinal in mammalian cell assays, a critical differentiator for in vitro and in vivo applications [1]. While 9-cis-retinal shows significant cytotoxicity at higher concentrations due to its retinoid scaffold, YC-001 maintains a favorable safety profile across its active concentration range, enabling the use of higher effective doses without compromising cell viability [1].

Cytotoxicity Retinal Degeneration Cell Viability

Binding Affinity to Bovine Rod Opsin: EC₅₀ Comparable to 9-cis-Retinal

YC-001 binds to bovine rod opsin with an EC₅₀ of 8.7 µM, which is similar to that of 9-cis-retinal [1] . In β-galactosidase fragment complementation assays measuring opsin-ligand interaction, YC-001 at 40 µM and 9-cis-retinal at 5 µM both demonstrated time-dependent binding activity, confirming comparable target engagement despite differing chemical scaffolds [1]. Additionally, YC-001 reversibly binds rod opsin with an EC₅₀ of 0.98 µM in binding reversal studies .

Opsin Binding GPCR Pharmacology EC₅₀

Mechanism of Antagonism: Non-Competitive Antagonism Differentiates YC-001 from Retinoid-Based Competitive Binders

YC-001 functions as a non-competitive antagonist of rod opsin signaling, whereas retinoid-based chaperones typically act through competitive mechanisms [1]. YC-001 delays isorhodopsin pigment regeneration and acts as an inverse agonist, non-competitively antagonizing rod opsin signaling pathways [1]. This mechanistic distinction is critical for experiments investigating constitutive opsin activity or signaling modulation independent of the orthosteric ligand-binding site.

Non-Competitive Antagonism GPCR Signaling Inverse Agonist

In Vivo Retinal Protection: Single-Dose YC-001 Protects Abca4⁻/⁻Rdh8⁻/⁻ Mice from Light-Induced Degeneration

A single intraperitoneal dose of YC-001 (40 mg/kg) administered 30 minutes before light exposure protects Abca4⁻/⁻Rdh8⁻/⁻ mice from bright light-induced retinal degeneration [1]. In this established model of retinal degeneration, YC-001-treated mice exhibited preserved retinal structure and photoreceptor survival compared to vehicle (DMSO)-treated controls exposed to the same light intensity (10,000 lux for 30 minutes) [1].

In Vivo Efficacy Retinal Degeneration Light-Induced Damage

Chemical Scaffold Differentiation: Non-Retinoid Structure Confers Metabolic Stability Advantage over 9-cis-Retinal

YC-001 is a non-retinoid molecule (C₁₂H₇ClO₂S₂), fundamentally distinct from the polyene isoprenoid structure of 9-cis-retinal [1]. Retinoid-based chaperones including 9-cis-retinal are inherently limited by toxicity and instability due to photoinduced isomerization and metabolic processing through the visual cycle [1]. YC-001's non-retinoid scaffold eliminates these retinoid-specific liabilities while preserving opsin-binding and chaperone functions [1].

Non-Retinoid Scaffold Metabolic Stability Chemical Chaperone

Optimal Research Applications for YC-001 (748778-73-6): Evidence-Backed Experimental Scenarios


P23H Opsin Misfolding and Trafficking Studies in Autosomal Dominant Retinitis Pigmentosa Models

YC-001 is the preferred selection for studies investigating pharmacological rescue of P23H opsin trafficking defects. Its superior efficacy in improving the glycosylation profile of the P23H mutant, compared to 9-cis-retinal at equivalent concentrations [1], makes it the validated positive control for chaperone-mediated rescue assays in adRP cellular models. Researchers evaluating novel chaperone candidates should include YC-001 as the benchmark reference compound.

In Vivo Retinal Degeneration Studies Requiring Rodent Light-Damage Models

For in vivo retinal protection studies using the Abca4⁻/⁻Rdh8⁻/⁻ light-induced degeneration model, YC-001 is supported by published dosing parameters (40 mg/kg i.p., 30 minutes pre-exposure) and demonstrated efficacy [1]. This established protocol reduces experimental optimization time and provides a validated reference point for comparative efficacy assessments of novel retinal protective agents.

GPCR Signaling Studies Investigating Non-Competitive Antagonism of Rod Opsin

YC-001 enables studies of non-competitive antagonism at rod opsin, a mechanism distinct from the competitive binding typical of retinoid-based ligands [1]. Researchers investigating constitutive opsin activity, inverse agonism, or signaling modulation through allosteric-like mechanisms should select YC-001 as the primary tool compound for these specific experimental questions.

Comparative Pharmacology Studies Evaluating Non-Retinoid vs. Retinoid Chaperone Scaffolds

YC-001 serves as the prototype non-retinoid pharmacological chaperone for rod opsin, enabling direct scaffold-class comparisons against 9-cis-retinal and other retinoid-based chaperones [1]. Studies designed to decouple opsin-binding pharmacology from retinoid-specific liabilities (phototoxicity, visual cycle metabolism, isomerization instability) should use YC-001 as the representative non-retinoid comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for YC-001

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.